Fmoc-D-Aph(L-Hor)-OH

Description

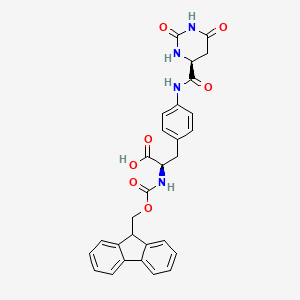

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZSMQUWFLKJFB-BJKOFHAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209043-45-6 | |

| Record name | Fmoc-D-4-Aminophe(L-Hydroorotyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KPV37AY2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Fmoc D Aph L Hor Oh and Its Derivatives

Retrosynthetic Analysis and Precursor Chemistry of Fmoc-D-Aph(L-Hor)-OH

A retrosynthetic approach to this compound reveals three primary fragments: the D-aminophenylalanine (D-Aph) core, the L-homocysteine-derived dihydroorotyl (Hor) moiety, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The key disconnection points are the amide bond linking the L-Hor group to the D-Aph side chain and the carbamate (B1207046) bond of the Fmoc group to the α-amino group of D-Aph.

The synthesis of the D-aminophenylalanine (D-Aph) core is a critical step. D-phenylalanine, a non-proteinogenic amino acid, can be produced through conventional organic synthesis. wikipedia.org Enzymatic methods have also been explored for the synthesis of D-phenylalanine derivatives from inexpensive starting materials like cinnamic acids. nih.gov One common precursor for the D-Aph core is Boc-p-amino-D-Phe(Fmoc)-OH, an amino acid derivative that can be utilized in the synthesis of peptides with gonadotropin-releasing hormone antagonist activity. medchemexpress.com

The introduction of the amino group at the para position of the phenyl ring can be achieved through various synthetic routes. A common strategy involves the nitration of a suitable phenylalanine precursor, followed by reduction of the nitro group to an amine. This amine then serves as the attachment point for the L-Hor moiety. The synthesis of peptides containing p-amino-phenylalanine (Aph) derivatives is known to be challenging and can result in a high level of impurities if not carefully controlled. google.com

Table 1: Key Starting Materials and Intermediates for D-Aminophenylalanine Core Synthesis

| Compound Name | Role in Synthesis |

| D-Phenylalanine | Starting material for the chiral core. wikipedia.org |

| Cinnamic Acids | Inexpensive precursors for enzymatic synthesis of D-phenylalanine derivatives. nih.gov |

| Boc-p-amino-D-Phe(Fmoc)-OH | A commercially available, protected D-Aph derivative. medchemexpress.com |

| Fmoc-Phe(NO2)-OH | An intermediate used in the synthesis of Aph-containing peptides. google.com |

The L-homocysteine moiety is the precursor to the L-dihydroorotyl (L-Hor) group. The synthesis of L-homocysteine derivatives can be achieved from readily available amino acids like L-methionine. escholarship.org For incorporation into the final product, the L-homocysteine thiolactone can be reacted with an amino acid to form a dipeptide. nih.gov The synthesis of analogs of oxytocin (B344502) containing L-homocysteine has been demonstrated using solid-phase peptide synthesis. nih.gov

The L-Hor ring itself is susceptible to rearrangement under basic conditions, which presents a significant challenge during peptide synthesis. google.com This rearrangement can lead to the formation of a hydantoin (B18101) impurity. google.com Therefore, the careful choice of reaction conditions is paramount.

Post-polymerization modification of polypeptides containing reactive residues like homocysteine has emerged as a valuable method for creating functional polypeptides. escholarship.org This approach allows for the synthesis of a variety of functional molecules from a single reactive precursor. escholarship.org

The formation of the amide bond between the L-Hor precursor and the D-Aph core, as well as the coupling of subsequent amino acids in a peptide chain, is a cornerstone of this synthesis. Solid-phase peptide synthesis (SPPS) is the predominant method employed. nih.govresearchgate.net

The core reaction in peptide synthesis is the formation of an amide bond between the carboxylic acid of one amino acid and the amine group of another. bachem.com This condensation reaction requires activation of the carboxyl group. bachem.com A variety of coupling reagents and additives are used to achieve high coupling rates and minimize side reactions. bachem.comchemrxiv.org Common coupling reagents include carbodiimides and phosphonium (B103445) salts. bachem.com The choice of base is also critical, with N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being frequently used in Fmoc-based SPPS. bachem.com

The coupling of the L-Hor moiety to the side-chain amine of D-Aph requires specific activation and coupling conditions to ensure efficient and clean reaction, avoiding the aforementioned rearrangement. The use of pre-formed Fmoc-Aph(Hor)-OH allows for a more direct synthesis of peptides like Degarelix. google.com

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, can lead to racemization without additives. bachem.com |

| Phosphonium Salts | HBTU, PyBOP | High coupling efficiency, requires a base. bachem.com |

| Immonium-type | COMU | Effective for sterically hindered couplings. |

| Mixed Anhydrides | DEPBT | Resistant to racemization, good for sensitive residues like His. bachem.com |

Optimization of Protecting Group Strategies for this compound Synthesis

The success of a complex peptide synthesis hinges on a robust protecting group strategy. This involves the selection of protecting groups for the α-amino group and the side chains of the amino acids that are stable under coupling conditions but can be selectively removed when needed.

The fluorenylmethyloxycarbonyl (Fmoc) group is the standard α-amino protecting group used in modern solid-phase peptide synthesis. researchgate.net Its key advantage is its base-lability, typically being removed by treatment with a piperidine (B6355638) solution. researchgate.netiris-biotech.de However, these basic conditions can induce side reactions such as aspartimide formation and racemization, particularly in sensitive sequences. researchgate.netiris-biotech.de

In the synthesis of peptides containing the Aph(L-Hor) moiety, the basic conditions required for Fmoc deprotection pose a risk of rearranging the L-Hor ring. google.com Despite this, it has been shown that the Aph(L-Hor) moiety can unexpectedly withstand multiple cycles of Fmoc deprotection under basic conditions during solid-phase synthesis. google.com The choice of the base for Fmoc deprotection can be critical, with alternatives to piperidine, such as tert-butylamine (B42293), being explored to mitigate side reactions. google.comiris-biotech.de

Orthogonal protection is a strategy where different protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. sigmaaldrich.com This is particularly crucial for the synthesis of complex peptides with multiple functional side chains.

In the context of this compound synthesis, the precursor L-homocysteine contains a thiol group that requires protection during the synthesis. A variety of thiol protecting groups are available that are compatible with Fmoc-based SPPS. bachem.com The acetamidomethyl (Acm) group is a commonly used thiol protecting group that is stable to both the acidic conditions used in Boc-SPPS and the basic conditions of Fmoc-SPPS. bachem.com It can be removed in a separate step. bachem.com The phenylacetamidomethyl (Phacm) group offers an additional layer of orthogonality as it can be cleaved enzymatically, in addition to chemical methods. psu.edu The trityl (Trt) group is another frequently used S-protecting group in Fmoc/tBu-SPPS. bachem.com

The selection of an appropriate orthogonal protecting group for the homocysteine thiol is essential to prevent side reactions and to allow for the specific formation of the dihydroorotyl ring.

Advanced Synthetic Approaches and Challenges in Scalable Preparation

The preparation of this compound and its incorporation into peptide sequences, such as the GnRH antagonist Degarelix, presents significant challenges, especially when considering scalability. google.comelte.hu The complexity arises from the multiple chiral centers and the sensitivity of the L-hydroorotyl (Hor) moiety to certain chemical conditions routinely used in peptide synthesis. google.comvulcanchem.com The presence of such unnatural amino acids often complicates the synthesis process, leading to a higher risk of impurities from side reactions and potential aggregation of the growing peptide chain. google.comgoogleapis.com Efficient, scalable synthesis requires careful optimization of reaction conditions to ensure high purity and yield, which are critical for therapeutic applications. elte.huresearchgate.net

Solid-Phase vs. Solution-Phase Synthetic Pathways

The synthesis of peptides incorporating this compound can be approached via two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS). elte.hugoogleapis.com

Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides like Degarelix. elte.hugoogle.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer resin. peptide.com This approach simplifies the purification process, as excess reagents and byproducts are washed away after each coupling and deprotection step. The Fmoc/tBu strategy is typically employed, where the temporary N-α-Fmoc group is removed under basic conditions, and acid-labile groups protect the side chains. elte.hugoogle.com The direct incorporation of this compound into the peptide sequence using SPPS is considered a straightforward approach compared to post-synthesis modification strategies. google.com

Solution-Phase Peptide Synthesis (LPPS) involves conducting all reactions in a homogenous solution. While this method allows for easier purification and characterization of intermediates after each step, it is generally more labor-intensive and less amenable to automation than SPPS. For complex peptides, a hybrid approach combining solution-phase synthesis of peptide fragments followed by their condensation on a solid support is sometimes utilized. elte.hu

The choice between SPPS and LPPS depends on the target peptide's length, complexity, and the required scale of production. For decapeptides like Degarelix, SPPS is often preferred for its efficiency and amenability to automation, despite the challenges posed by the sensitive Hor group. vulcanchem.comgoogle.com

Table 1: Comparison of SPPS and LPPS for this compound-containing Peptides

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | Peptide is anchored to an insoluble resin support during synthesis. peptide.com | All reactions are carried out in solution. elte.hu |

| Purification | Simplified; byproducts and excess reagents are removed by washing the resin. peptide.com | Requires conventional purification (e.g., crystallization, chromatography) after each step. elte.hu |

| Automation | Easily automated. peptide.com | Difficult to automate. |

| Key Advantage | Speed and efficiency for long peptides; simplified purification. elte.hugoogle.com | Easier to scale up fragment synthesis; intermediates can be fully purified and characterized. elte.hu |

| Challenge | Potential for side reactions on the resin; challenges with aggregation; sensitivity of the Hor moiety to repeated deprotection cycles. google.comgoogleapis.com | Labor-intensive; cumulative yield losses over many steps. |

| Relevance | Predominantly used for synthesizing peptides containing this compound, such as Degarelix. google.comelte.hugoogle.com | Can be used for fragment synthesis which is then used in a hybrid approach. elte.hu |

Minimization of Side Reactions and Racemization During Synthesis

A primary challenge in the synthesis of peptides containing the Aph(Hor) residue is the high sensitivity of the Hor moiety. google.com This group is susceptible to rearrangement under the basic conditions required for Fmoc group removal.

Hor-Moiety Rearrangement: The standard use of piperidine to cleave the Fmoc protecting group can induce a rearrangement of the 6-membered Hor ring into a 5-membered hydantoin ring. google.comvulcanchem.com This side reaction leads to a significant impurity that is difficult to separate from the final product. google.com Research has shown that this rearrangement can be minimized by replacing piperidine with a bulkier or less nucleophilic base. Tert-butylamine has been successfully used to cleave the Fmoc group, reducing the formation of the hydantoin impurity to less than 0.5%. google.comvulcanchem.com Another patented strategy involves using a temporary protecting group on the Aph side chain, which is later replaced by the Hor group to avoid its exposure to multiple basic deprotection cycles. google.com

Racemization: Racemization at the α-carbon is a common side reaction in peptide synthesis, particularly for certain amino acids when their carboxyl group is activated for coupling. bachem.comnih.gov While urethane-based protecting groups like Fmoc are designed to suppress racemization, the risk is not entirely eliminated. bachem.comsemanticscholar.org The choice of coupling reagents and additives is critical. For instance, carbodiimide (B86325) activation in the presence of an additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is known to reduce racemization rates compared to some phosphonium or uronium reagents like HBTU, especially for sensitive residues. bachem.comnih.gov Using pre-loaded resins with the C-terminal amino acid can also help avoid racemization at this critical position, which can be a problem during the initial loading onto the resin. iris-biotech.de

Other Side Reactions: General side reactions common to Fmoc-SPPS include the formation of diketopiperazines at the dipeptide stage and the formation of aspartimide from aspartic acid residues, both of which are promoted by basic deprotection conditions. iris-biotech.deunibo.it Careful selection of the resin and coupling strategy can mitigate these issues. iris-biotech.de

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy | Source(s) |

|---|---|---|---|

| Hor → Hydantoin Rearrangement | The 6-membered hydroorotic acid (Hor) ring rearranges to a 5-membered hydantoin structure under basic conditions. | Use of alternative bases like tert-butylamine for Fmoc deprotection instead of piperidine. | google.comvulcanchem.com |

| Racemization | Loss of stereochemical integrity at the α-carbon during amino acid activation and coupling. | Use of urethane (B1682113) protecting groups (Fmoc); selection of appropriate coupling reagents (e.g., DIC/Oxyma); avoiding strong bases where possible. | bachem.comnih.govsemanticscholar.org |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the resin. | Use of dipeptide building blocks; choosing a less base-labile resin linker. | iris-biotech.de |

| Aspartimide Formation | Intramolecular cyclization of an aspartate residue to form a succinimide (B58015) derivative, catalyzed by acids or bases. | Addition of acidic modifiers like Oxyma to the deprotection solution. | semanticscholar.orgiris-biotech.de |

Regioselective Modifications and Derivatization of this compound for Specific Research Applications

This compound is not only a building block for specific therapeutic peptides but can also be a platform for creating novel derivatives for various research applications. chemimpex.comchemimpex.com These modifications aim to enhance properties such as binding affinity, stability, or to introduce functionalities for conjugation. rsc.org

One advanced strategy for derivatization involves synthesizing the Aph(Hor) moiety from a precursor amino acid already incorporated into the peptide chain. A patented process describes the use of p-nitro-phenylalanine during SPPS. googleapis.com After the peptide chain is assembled, the nitro group on the phenylalanine side chain is reduced to an amine, which is then reacted with hydroorotic acid to form the final Aph(Hor) residue. google.comgoogleapis.com This approach avoids handling the potentially sensitive this compound monomer and allows for late-stage diversification.

Furthermore, peptides containing the D-Aph(L-Hor) unit can be part of larger constructs designed for targeted drug delivery or diagnostic purposes. researchgate.net The core peptide sequence can be derivatized at specific sites—away from the pharmacologically active core—with linker molecules. These linkers can then be used for bioconjugation, attaching moieties such as fluorescent dyes, chelating agents for radiolabeling, or other targeting vectors. rsc.orgresearchgate.net The amino, carboxyl, or other functional groups on the peptide provide sites for these regioselective modifications. rsc.org

Integration of Fmoc D Aph L Hor Oh in Advanced Peptide and Peptidomimetic Synthesis

Challenges and Considerations in Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Aph(L-Hor)-OH

Coupling Efficiency and Reaction Kinetics with this compound

The unique structure of this compound, featuring a bulky Fmoc protecting group and a complex side chain, significantly influences its coupling efficiency and reaction kinetics in SPPS. chemimpex.com The steric hindrance can slow down the rate of amide bond formation, potentially leading to incomplete coupling and the generation of deletion sequences in the final peptide product. To overcome this, optimized coupling protocols are essential.

Research has shown that the choice of coupling reagents plays a pivotal role in achieving high coupling efficiency. For industrial-scale synthesis of related complex peptides, activating agents such as N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt) have been employed, achieving coupling efficiencies exceeding 98% when using a 1.5-fold excess of the amino acid. vulcanchem.com Similarly, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like diisopropylethylamine (DIEA) is another effective coupling reagent for such demanding steps. epo.org

The kinetics of the coupling reaction are also dependent on the solvent system and the specific amino acid being coupled. The use of polar aprotic solvents like dimethylformamide (DMF) is common as it facilitates the dissolution of the protected amino acid and reagents, promoting efficient reaction. chemimpex.comvulcanchem.com

To further mitigate the risk of incomplete coupling, post-coupling acetylation, often referred to as "capping," can be implemented. This involves treating the resin with acetic anhydride (B1165640) and a non-nucleophilic base like N-methylmorpholine to block any unreacted amino groups, thereby preventing the formation of deletion peptide impurities. vulcanchem.com Careful monitoring of the coupling reaction, for instance through a Kaiser test, is also crucial to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Impact on Resin Loading and Cleavage Strategies

The cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups is a crucial final step that must be carefully optimized. The standard cleavage cocktail for Fmoc SPPS typically consists of a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers to capture the reactive cationic species generated during the deprotection process. nih.gov

However, the presence of the base-sensitive Hor moiety in peptides containing this compound introduces a complication. While the Fmoc group is removed under basic conditions, the final cleavage from the resin is performed under acidic conditions. It is essential that the cleavage conditions are optimized to be strong enough to efficiently cleave the peptide from the resin and remove other side-chain protecting groups without causing degradation or modification of the sensitive Hor group. The selection of appropriate scavengers is also critical to prevent side reactions. sigmaaldrich.com

For peptides synthesized on highly acid-labile resins like 2-chlorotrityl chloride (CTC) resin, cleavage can be achieved under milder acidic conditions, such as with a dilute solution of TFA in dichloromethane (B109758) (DCM). unirioja.es This can be advantageous for sensitive peptides. The choice of cleavage strategy must be tailored to the specific peptide sequence and the resin used to maximize yield and purity. sigmaaldrich.com

Solution-Phase Coupling and Fragment Condensation Approaches Utilizing this compound

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase coupling and fragment condensation strategies offer viable alternatives, particularly for the large-scale production of peptides or for complex sequences where SPPS might be inefficient. elte.hu The use of this compound in such approaches requires careful planning to manage its solubility and reactivity in solution.

The choice of coupling reagents for solution-phase reactions is critical to ensure high yields and minimize racemization. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like HOBt are commonly used. elte.hu The reaction conditions, including solvent, temperature, and pH, must be carefully controlled to optimize the coupling reaction and maintain the integrity of the sensitive Hor moiety. google.com

One of the main challenges in solution-phase synthesis is the purification of intermediates after each coupling step. Unlike SPPS where excess reagents are simply washed away, solution-phase synthesis requires purification techniques such as crystallization or chromatography, which can be time-consuming and may lead to material loss. elte.hu Despite these challenges, solution-phase and fragment condensation approaches can be highly effective for the synthesis of complex peptides like degarelix, which contains the Aph(Hor) residue. elte.hu

Design Principles for Incorporating this compound to Modulate Peptide Conformation and Stability

The incorporation of non-natural amino acids like this compound into peptide sequences is a powerful strategy for modulating their conformation and enhancing their metabolic stability. chemimpex.comchemimpex.com The unique structural features of this compound, including its D-configuration and the bulky, cyclic side chain, can impose significant conformational constraints on the peptide backbone. chemimpex.com

Key Design Principles:

Conformational Rigidity: The D-amino acid configuration disrupts common secondary structures like α-helices and can induce specific turn structures. The rigid L-Hor side chain further restricts the rotational freedom of the peptide backbone, leading to a more defined and stable conformation. This is particularly useful in the design of peptidomimetics where a specific bioactive conformation is desired. nih.gov

Proteolytic Stability: Natural peptides are often susceptible to rapid degradation by proteases in the body. The inclusion of D-amino acids and other non-natural residues like D-Aph(L-Hor) can render the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life and bioavailability. vulcanchem.com

Introduction of Novel Functionality: The Hor side chain introduces a unique chemical functionality that can be exploited for further modifications or to establish specific interactions with the biological target. This expands the chemical space available for peptide-based drug design.

The strategic placement of this compound within a peptide sequence allows for the rational design of peptides with improved therapeutic properties, including enhanced stability, selectivity, and efficacy. chemimpex.comchemimpex.com

Strategic Applications of this compound in Scaffold-Based Drug Design Research

This compound serves as a valuable building block in scaffold-based drug design, a strategy that utilizes a core molecular framework to develop a library of compounds with diverse biological activities. chemimpex.comnih.gov The unique structural and chemical properties of this amino acid derivative make it an attractive component for constructing novel peptidomimetics and other therapeutic agents. chemimpex.comchemimpex.com

The incorporation of this compound into a peptide or small molecule scaffold can confer several advantageous properties. Its D-configuration and bulky side chain can induce specific conformational constraints, leading to a more rigid and pre-organized structure. unibo.itchemimpex.com This is highly desirable in drug design as it can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

Furthermore, the presence of the Hor moiety introduces a unique set of hydrogen bond donors and acceptors, which can be exploited to create specific interactions with the target protein or receptor. nih.gov This can lead to improved potency and a more favorable pharmacological profile. The enhanced proteolytic stability conferred by the non-natural amino acid structure also contributes to a longer duration of action in vivo. vulcanchem.com

Development of Conformationally Constrained Peptidomimetics

The development of conformationally constrained peptidomimetics is a key strategy in drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. nih.gov this compound is an exemplary building block for this purpose, as its incorporation into a peptide sequence can induce a well-defined and rigid conformation. unibo.itchemimpex.com

The D-configuration of the alpha-carbon in this compound disrupts the formation of standard secondary structures like alpha-helices and beta-sheets, which are common in natural peptides. Instead, it can promote the formation of specific beta-turn or gamma-turn structures, leading to a more compact and folded peptide architecture. pnas.org The bulky and rigid L-Hor side chain further restricts the conformational freedom of the peptide backbone, effectively "locking" it into a specific bioactive conformation. iris-biotech.de

This pre-organization of the peptide into its active shape can significantly enhance its binding affinity for the target receptor or enzyme by minimizing the entropic loss upon binding. A well-defined conformation also improves selectivity, as the constrained peptide is less likely to interact with off-target molecules.

The enhanced proteolytic stability that results from the incorporation of non-natural amino acids like D-Aph(L-Hor) is another major advantage. vulcanchem.com By replacing a natural L-amino acid with its D-counterpart or another unnatural residue, the peptide becomes resistant to degradation by endogenous proteases, leading to a longer half-life in the body and improved therapeutic efficacy. unibo.it The use of this compound in the synthesis of GnRH antagonists and somatostatin (B550006) analogs demonstrates the successful application of this strategy in developing potent and stable peptide-based therapeutics. unibo.itnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2R)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.gov |

| Molecular Formula | C29H26N4O7 nih.gov |

| Molecular Weight | 542.5 g/mol nih.gov |

| CAS Number | 2209043-45-6 nih.gov |

| Appearance | Light pink powder chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| Storage Temperature | Refrigerated sigmaaldrich.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (2R)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | This compound |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| D-aminophenylalanine | D-Aph |

| L-dihydroorotic acid | L-Hor |

| Trifluoroacetic acid | TFA |

| N,N'-diisopropylcarbodiimide | DIC |

| Hydroxybenzotriazole | HOBt |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |

| Diisopropylethylamine | DIEA |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Gonadotropin-releasing hormone | GnRH |

| Acetic anhydride | - |

| N-methylmorpholine | - |

| Tert-butylamine (B42293) | - |

| Piperidine (B6355638) | - |

| Rink Amide AM resin | - |

| Rink Amide MBHA resin | - |

Engineering of Macrocyclic Peptides with this compound Residues

The incorporation of this compound is a key strategy in the engineering of macrocyclic peptides, which are cyclic structures that often exhibit improved pharmacological properties compared to their linear counterparts. The presence of the D-Aph(L-Hor) residue can be instrumental in inducing and stabilizing specific secondary structures, such as β-turns, within the peptide backbone. This conformational constraint is critical for enhancing receptor binding affinity and selectivity.

A notable example of a macrocyclic peptide containing the Aph(Hor) moiety is Degarelix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer. google.com The synthesis of Degarelix and its analogs often involves the use of Fmoc-protected amino acid building blocks, including this compound. google.com The dipeptide sequence -Aph(Hor)-D-Aph(Cbm)- has been identified as playing a critical role in stabilizing a turn structure and extending the duration of action in GnRH antagonists. nih.gov

The synthesis of peptides containing the Aph(Hor) residue can be challenging due to the sensitivity of the L-hydroorotic acid moiety to basic conditions, which can lead to an undesirable rearrangement to a hydantoin (B18101) structure. google.com Therefore, the use of this compound allows for a more direct and controlled incorporation of this residue into the peptide sequence, minimizing the formation of impurities. google.com

Table 1: Research Findings on Macrocyclic Peptides with this compound

| Research Focus | Key Finding | Significance |

| Synthesis of Degarelix | Incorporation of Fmoc-Aph(Hor)-OH allows for a more straightforward synthesis of the decapeptide Degarelix. google.com | Simplifies the manufacturing process and can reduce the level of impurities, such as the hydantoin-degarelix byproduct. google.com |

| Structural Stabilization | The -Aph(Hor)-dAph(Cbm)- dipeptide sequence is crucial for stabilizing turn conformations in GnRH antagonists. nih.gov | Enhances the structural integrity and biological activity of the peptide, leading to a longer duration of action. nih.gov |

| Somatostatin Antagonists | The dipeptide sequence -Aph(Hor)-dAph(Cbm)- was also found to be critical in highly selective somatostatin receptor 2 (sst2) antagonists. nih.gov | Demonstrates the versatility of the Aph(Hor) residue in designing peptides with high affinity and selectivity for different G protein-coupled receptors. nih.gov |

Role in Designing Chemical Probes and Ligands for Target Validation Studies

This compound and its derivatives are valuable tools in the design of chemical probes and ligands for target validation studies. These molecular tools are essential for identifying and validating new drug targets, elucidating biological pathways, and screening for new bioactive compounds. chemimpex.com

The unique structural features of the D-Aph(L-Hor) moiety can be leveraged to create ligands with high affinity and selectivity for specific biological targets. sci-hub.se In the context of small molecule-drug conjugates (SMDCs), a targeting ligand's binding affinity is crucial, as it can reduce the required dose of the therapeutic payload. sci-hub.se While finding ligands with extremely high affinity can be difficult, the structural properties imparted by residues like Aph(Hor) contribute to achieving the desired nanomolar range affinity for effective targeting. sci-hub.se

For instance, derivatives of the Aph(Hor) containing peptides have been developed as high-affinity antagonists for the somatostatin receptor subtype 2 (sst2), which is overexpressed in many neuroendocrine tumors. nih.gov These antagonists, when radiolabeled, can be used for in vivo imaging and targeted radiotherapy of these tumors. nih.govnih.gov The development of such probes allows for the sensitive and specific detection of target-expressing cells and tissues, thereby validating the target's relevance in a disease context.

Furthermore, the versatility of this compound allows for its incorporation into diverse peptide libraries. chemimpex.com These libraries can be used in high-throughput screening campaigns to identify novel binders to a protein of interest, accelerating the initial phases of drug discovery and target validation. mit.edu The ability to systematically modify the peptide sequence around the D-Aph(L-Hor) residue enables the exploration of structure-activity relationships and the optimization of ligand binding properties.

Table 2: Applications in Chemical Probe and Ligand Design

| Application Area | Example | Role of this compound Derivative |

| Targeted Drug Delivery | Small Molecule-Drug Conjugates (SMDCs) | The Aph(Hor) containing peptide acts as a targeting ligand, directing a cytotoxic payload to cancer cells overexpressing the specific receptor. sci-hub.se |

| Diagnostic Imaging | Radiolabeled Somatostatin Antagonists | Incorporation of the Aph(Hor) moiety contributes to high-affinity and selective binding to sst2, enabling imaging of neuroendocrine tumors. nih.gov |

| Target Validation | Peptide Libraries | This compound serves as a key building block for creating diverse peptide libraries to screen for binders to novel biological targets. chemimpex.com |

Structural and Conformational Elucidation of Fmoc D Aph L Hor Oh Containing Biomacromolecules

Advanced Spectroscopic Techniques for Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution, mimicking their natural environment. nmims.edu For peptides containing Fmoc-D-Aph(L-Hor)-OH, NMR provides invaluable insights into the precise spatial arrangement of atoms and the flexibility of the peptide backbone and side chains. copernicus.orgauremn.org.br

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spectra of peptides. nmims.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish through-bond connectivities between protons, which is the first step in assigning specific resonances to individual amino acid residues within the peptide sequence. nmims.eduuzh.ch For instance, the characteristic spin systems of different amino acid types can be identified, although some ambiguity may remain for residues with similar patterns. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons that are close in space, typically within 5 Å. nmims.edu These through-space correlations are crucial for determining the peptide's secondary and tertiary structure, revealing how the peptide chain folds upon itself. The intensity of the NOE/ROE signals is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of internuclear distances that serve as constraints in molecular modeling.

| NMR Method | Information Provided | Application in this compound Peptide Analysis |

|---|---|---|

| COSY | Through-bond correlations between scalar-coupled protons (typically over 2-3 bonds). | Identification of coupled protons within an amino acid residue, aiding in initial resonance assignments. |

| TOCSY | Correlations between all protons within a spin system, even if not directly coupled. | Complete assignment of all protons belonging to a specific amino acid residue, including the side chain of Aph(L-Hor). |

| NOESY | Through-space correlations between protons close in proximity (<5 Å). | Determination of the peptide's three-dimensional fold by identifying long-range interactions between distant residues. |

| ROESY | Similar to NOESY, but more effective for molecules with intermediate correlation times. | Provides through-space distance information, particularly useful for analyzing the conformation of the flexible Fmoc group and the Hor moiety. |

For larger or more complex peptides, the proton NMR spectra can become severely overlapped, making unambiguous assignments challenging. Isotope labeling, the incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) into the peptide, is a powerful strategy to overcome this limitation. qyaobio.com

By synthesizing the peptide with isotopically enriched amino acids, the NMR signals can be spread into additional dimensions (e.g., in ³D and ⁴D NMR experiments), greatly enhancing spectral resolution. qyaobio.com For peptides containing this compound, this could involve using ¹³C- or ¹⁵N-labeled versions of this specific amino acid or other residues in the sequence. isotope.com This approach simplifies the spectra and facilitates the assignment process, enabling the detailed structural analysis of even very complex biomacromolecules. qyaobio.com

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. subr.eduunits.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. units.it The resulting CD spectrum provides a characteristic signature for different secondary structural elements:

α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random coil: Exhibits a strong negative band around 198 nm. researchgate.net

Turns: Different types of turns have distinct CD profiles. subr.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly sensitive to the conformation of the peptide backbone. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) in the infrared spectrum are sensitive to the secondary structure of the peptide. The positions of these bands can be used to distinguish between α-helical, β-sheet, and random coil conformations.

In the context of this compound containing peptides, FTIR and Raman spectroscopy can complement CD and NMR data by providing an independent measure of the secondary structure content. These techniques can also be used to study the hydrogen bonding patterns within the peptide, which are crucial for stabilizing its three-dimensional structure.

Mass spectrometry (MS) is an indispensable tool in peptide research for verifying the molecular weight and assessing the purity of synthesized peptides. nih.gov

In a research setting, MS is coupled with High-Performance Liquid Chromatography (HPLC) to assess the purity of the peptide sample. nih.gov This is critical to ensure that the observed structural and functional properties are due to the target peptide and not contaminants.

| Technique | Primary Information | Relevance to this compound Peptides |

|---|---|---|

| High-Resolution ESI-MS | Precise molecular weight and elemental composition. | Confirms the successful synthesis and molecular integrity of the peptide containing the non-natural amino acid. nih.gov |

| MALDI-TOF MS | Accurate molecular weight, suitable for a wide range of molecules. | Verification of the final product's mass after synthesis and purification. |

| HPLC-MS | Separation and identification of components in a mixture. | Crucial for assessing the purity of the synthesized peptide and identifying any by-products or impurities from the synthesis process. nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformation

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Peptides/Proteins Incorporating this compound for Atomic-Level Resolution

The precise three-dimensional arrangement of atoms within a peptide or protein is paramount to its function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining these structures at or near atomic resolution. crelux.comnih.gov While specific high-resolution structural data for peptides containing the exact this compound moiety are not extensively published in publicly accessible literature, the principles of these techniques and findings from related structures provide a strong framework for understanding their potential impact.

X-ray crystallography has been successfully used to determine the structures of various complex peptides, including those with unnatural amino acids and cyclic architectures. nih.gov For a peptide incorporating this compound, this technique would involve growing a well-ordered crystal of the peptide, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined. This would reveal the precise bond angles, torsion angles, and intramolecular interactions involving the this compound residue, offering unparalleled insight into its structural role. For instance, the crystal structure of a stapled α-helical peptide demonstrated how specific side-chain modifications can enforce a particular secondary structure. nih.gov

Conformational Analysis of Peptides and Peptidomimetics Bearing this compound

The conformation of a peptide, defined by the spatial arrangement of its atoms, is intrinsically linked to its biological function. The incorporation of a non-standard amino acid like this compound can profoundly influence the local and global conformation of a peptide chain.

The stereochemistry of amino acids is a critical determinant of peptide and protein secondary structure. biorxiv.orgresearchgate.net Naturally occurring proteins are composed almost exclusively of L-amino acids, which favor right-handed α-helices and specific β-sheet geometries. The introduction of a D-amino acid, such as the D-Aph component of this compound, introduces a significant conformational perturbation.

D-amino acids can induce turns or kinks in a peptide backbone, disrupting canonical secondary structures like α-helices and β-sheets. chempep.com In some cases, they can promote the formation of left-handed helical structures. plos.org The backbone torsion angles (phi, ψ) of a D-residue typically occupy regions of the Ramachandran plot that are mirror images of those favored by L-residues. For example, while an L-amino acid in an α-helix has (φ, ψ) angles of approximately (-60°, -45°), a D-amino acid would favor angles around (+60°, +45°). This reversal in chirality can lead to unique folded structures that are more resistant to degradation by proteases, which are specific for L-amino acid containing substrates. chempep.com

The phenylalanine moiety within the D-Aph part of the molecule also plays a significant role. The bulky aromatic side chain can influence conformation through steric interactions and potential π-π stacking with other aromatic residues in the peptide sequence. mdpi.com Studies on phenylalanine-containing cyclic peptides have shown that interactions involving the phenyl ring can modulate the global conformation of the peptide. rsc.orgnih.gov The electronic properties of the phenyl ring can also impact local flexibility and interactions. rsc.orgnih.gov

| Feature | Influence on Backbone Torsion Angles |

| D-Stereochemistry | Favors inverted Ramachandran plot regions (e.g., left-handed helices). plos.org Can disrupt standard secondary structures (α-helices, β-sheets). chempep.com |

| Phenylalanine Moiety | Steric bulk restricts conformational freedom. Potential for stabilizing π-π stacking interactions. mdpi.com |

Impact of the Homocysteine Side Chain on Local and Global Conformation

While the provided compound name is this compound, which contains a hydroorotyl moiety, the outline specifically requests information on the impact of a homocysteine side chain. For the purpose of fulfilling this request, we will discuss the conformational impact of a homocysteine side chain as if it were part of the molecule.

The homocysteine side chain, with its extra methylene (B1212753) group compared to cysteine, has a distinct influence on peptide conformation. acs.org This additional flexibility can affect both local and global structure. The thioether group in the side chain can participate in various non-covalent interactions, including hydrogen bonding and van der Waals interactions, which can stabilize specific conformations.

Research has shown that the presence of a homocysteine side chain can favor the formation of α-helical conformations, in contrast to cysteine which often promotes β-sheet formation. acs.org This is attributed to the increased conformational entropy of the longer side chain, which can be more readily accommodated within the helical structure. The chemical reactivity of the thioether group also allows for post-translational modifications, such as alkylation or oxidation, which can be used to reversibly switch the peptide's conformation between an α-helix and a random coil. acs.org

| Side Chain | Conformational Preference | Rationale |

| Cysteine | β-sheet | Shorter, more constrained side chain. |

| Homocysteine | α-helix | Longer, more flexible side chain with an extra methylene group. acs.org |

Role in Inducing or Stabilizing Specific Secondary Structural Motifs

The unique combination of a D-amino acid and a specific side chain in this compound suggests a powerful role in directing peptide secondary structure. The incorporation of D-amino acids is a well-established strategy for stabilizing β-turns. A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, and it is crucial for the folding of many proteins and peptides. The specific stereochemistry of the D-Aph residue can lock the peptide backbone into the tight turn geometry required for this motif.

Furthermore, the strategic placement of D-amino acids in a sequence of alternating L- and D-residues can lead to the formation of unique helical structures, such as β-helices. ias.ac.in These structures are characterized by a different hydrogen-bonding pattern compared to α-helices and can result in novel peptide architectures with specific functions.

The bulky side chain of the Aph(L-Hor) moiety can also contribute to the stabilization of certain secondary structures. In some contexts, bulky aromatic groups can participate in hydrophobic interactions that drive the formation of a stable folded core. mdpi.com For example, in peptides designed to form fibrils, phenylalanine residues can play a key role in the self-assembly process through intermolecular π-π stacking. mdpi.com The hydroorotyl group, with its potential for hydrogen bonding, could further stabilize specific turn or loop structures through interactions with the peptide backbone or other side chains.

| Structural Element | Role of this compound |

| β-Turns | The D-amino acid configuration is a strong promoter of β-turn formation, stabilizing the required backbone torsion angles. |

| Helical Structures | Can disrupt right-handed α-helices but may promote the formation of left-handed or other non-canonical helices (e.g., β-helices in alternating L/D sequences). plos.orgias.ac.in |

| Self-Assembled Structures | The aromatic phenylalanine component can participate in π-π stacking, potentially driving the formation of fibrillar or other aggregated structures. mdpi.com |

Computational Investigations into the Molecular Architecture and Interaction Dynamics of Fmoc D Aph L Hor Oh

Molecular Modeling and Dynamics Simulations of Fmoc-D-Aph(L-Hor)-OH and its Oligomers

Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational structural biology, enabling the study of conformational landscapes and dynamic behaviors of molecules over time. byu.edu For a novel compound like this compound, which contains several non-standard moieties, these simulations are crucial for understanding how it influences the structure of peptides and their subsequent self-assembly into larger oligomers.

A prerequisite for accurate MM and MD simulations is a well-defined set of parameters, known as a force field, that describes the potential energy of a system. Standard force fields like AMBER and CHARMM include parameters for the 20 canonical amino acids, but not for non-canonical residues (NCAAs) like D-Aph(L-Hor). nih.govnih.gov Therefore, a critical first step is the development and validation of specific parameters for the unique components of this compound: the Fmoc protecting group, the D-aminophenylalanine core, and the L-hydroorotyl (a derivative of dihydroorotic acid) side chain.

The parameterization process typically involves a multi-step protocol:

Quantum Mechanics (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on model compounds representing fragments of the molecule (e.g., the hydroorotyl group, the aminophenylalanine linkage). These calculations provide data on bond lengths, angles, dihedral potentials, and the electrostatic potential (ESP). frontiersin.org

Charge Derivation: Atomic partial charges are derived by fitting them to the QM-calculated ESP, often using methods like Restrained Electrostatic Potential (RESP). frontiersin.orgacs.org This step is crucial for accurately modeling electrostatic interactions, including hydrogen bonds.

Parameter Optimization: Bond, angle, and dihedral parameters are optimized to reproduce QM-calculated geometries and potential energy surfaces. nih.gov Special attention is given to the torsional parameters governing the rotation around key bonds, as these dictate the conformational flexibility of the molecule.

Validation: The new parameters are validated by running simulations and comparing the results against available experimental data or higher-level QM calculations. This can involve comparing simulated conformational preferences (e.g., for α- and β-backbone forms) with QM energy profiles. frontiersin.org

For this compound, parameterization would need to address the components outlined in the table below.

| Molecular Component | Key Parameterization Challenges |

| Fmoc Group | Accurately representing the π-system for stacking interactions and the carbamate (B1207046) linkage to the amino acid. |

| D-Aminophenylalanine | Defining the torsional potentials for the phenyl ring and ensuring correct stereochemistry for the D-enantiomer. |

| L-Hydroorotyl (Hor) | Parameterizing the ureidopyrimidinone ring, including its multiple hydrogen bond donors and acceptors, and the amide linkage to the phenylalanine ring. |

| Linkages | Ensuring proper parameters for the amide bond connecting the Aph and Hor moieties and the carbamate bond of the Fmoc group. |

With a validated force field, MD simulations can be employed to explore the conformational space available to a single this compound molecule and its oligomers. By simulating the molecule's movement over time (from nanoseconds to microseconds), researchers can map its potential energy landscape. byu.eduunimi.it

This analysis reveals:

Low-Energy Conformations: The most stable three-dimensional structures the molecule is likely to adopt.

Conformational Transitions: The pathways and energy barriers between different stable states.

Structural Flexibility: Which parts of the molecule are rigid and which are flexible.

For oligomers of this compound, simulations can predict how these units self-assemble. The hydrophobic Fmoc groups are known to drive aggregation through π-π stacking, while the hydroorotyl and backbone groups can form extensive hydrogen bond networks. unimi.itresearchgate.net Simulations can reveal the preferred packing arrangements, leading to structures like nanofibers or spherical micelles, which are common for Fmoc-amino acid derivatives. unimi.it

Key dihedral angles for analysis would include:

Backbone Dihedrals (Φ, Ψ): These angles determine the secondary structure of the peptide backbone. The D-configuration of the aminophenylalanine residue will favor regions of the Ramachandran plot that are different from standard L-amino acids.

Side Chain Dihedrals (χ): These angles describe the orientation of the aminophenylalanine ring and the attached hydroorotyl group. They are critical for defining the molecule's interaction interfaces.

Fmoc Group Orientation: Torsion angles related to the Fmoc group determine its position relative to the peptide backbone, which influences its role in self-assembly.

| Dihedral Angle | Description | Predicted Influence on Structure |

| Φ (C'-N-Cα-C) | Rotation around the N-Cα bond. | Influences backbone folding; D-amino acid configuration restricts conformational space. |

| Ψ (N-Cα-C-N) | Rotation around the Cα-C bond. | Influences backbone folding and potential for intramolecular hydrogen bonding. |

| χ1 (N-Cα-Cβ-Cγ) | Rotation of the phenyl side chain. | Governs the positioning of the bulky side group relative to the backbone. |

| χn | Additional side chain torsions. | Determines the orientation of the hydroorotyl moiety for intermolecular interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

While molecular mechanics is excellent for studying large systems and long timescales, quantum chemical methods like Density Functional Theory (DFT) provide a more accurate description of electronic structure, chemical bonding, and reaction mechanisms. mdpi.comnih.gov

The synthesis of complex peptides like those containing this compound involves multiple chemical steps, including coupling and deprotection. rsc.orgnsf.gov DFT calculations can be used to model these reactions, providing valuable mechanistic insights. frontiersin.orgacs.org

For the synthesis of this compound containing peptides, DFT could be used to investigate:

Coupling Reactions: Modeling the activation of the carboxylic acid and the subsequent amide bond formation. This allows for the comparison of different coupling reagents and the identification of transition states and energy barriers, helping to optimize reaction conditions. mdpi.comacs.org

Fmoc Deprotection: The mechanism of Fmoc group removal by a base like piperidine (B6355638) is a two-step process involving abstraction of a proton followed by β-elimination. nih.govresearchgate.net DFT can model this process and investigate potential side reactions, such as the self-deprotection of Fmoc-peptides in the absence of a strong base, which can lead to impurities. acs.org

Stability of the Hydroorotyl Moiety: The dihydroorotic acid (Hor) ring can be susceptible to rearrangement under certain pH conditions. nih.govacs.orgscirp.org DFT calculations can assess the stability of this ring and predict the energy barriers for potential degradation pathways, guiding the choice of protecting groups and reaction conditions to maintain its integrity throughout the synthesis.

The structure and function of biomolecules are heavily influenced by non-covalent interactions. DFT is particularly well-suited for accurately calculating the strength and geometry of these interactions. acs.orgrsc.orgias.ac.in For this compound, key interactions include:

Hydrogen Bonding: The L-hydroorotyl side chain contains a ureidopyrimidinone unit, which is a powerful self-complementary quadruple hydrogen-bonding motif (DDAA array: Donor-Donor-Acceptor-Acceptor). researchgate.netnih.govnih.gov DFT can precisely model the geometry and energy of this dimerization, which is a primary driving force for the self-assembly of oligomers. It can also model hydrogen bonds involving the peptide backbone and the carboxylic acid terminus.

π-π Stacking: The large, aromatic fluorenyl (Fmoc) group and the phenyl ring of the Aph residue can engage in stacking interactions. DFT calculations, particularly those including dispersion corrections, can quantify the strength of these interactions, which are crucial for the organization of molecules in aggregates. nih.gov

Other van der Waals and Electrostatic Interactions: DFT can provide a complete picture of the molecular electrostatic potential, identifying electron-rich and electron-poor regions and predicting how molecules will interact electrostatically. nih.govmdpi.com

| Interaction Type | Molecular Moieties Involved | Predicted Role |

| Quadruple H-Bonding | Ureidopyrimidinone rings of two Hor side chains. | Strong, specific dimerization; a primary driver of supramolecular polymer formation. |

| Backbone H-Bonding | Amide N-H and C=O groups of the peptide backbone. | Formation of secondary structures like β-sheets in oligomers. |

| π-π Stacking | Fmoc groups; Phenyl rings of Aph. | Stabilization of aggregates; contributes to the formation of fibrillar structures. |

| Dipole-Dipole | Carbonyl groups, amide linkages. | General electrostatic attraction contributing to molecular packing. |

In Silico Docking and Ligand-Target Interaction Studies (Focus on Design Principles)

In silico docking is a pivotal computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. mdpi.com For ligands incorporating the this compound unit, docking studies provide critical insights into how the unique structural features of this dipeptide contribute to target binding, guiding the design of more potent and selective therapeutic agents. longdom.org

The prediction of a ligand's binding pose is fundamental to understanding its mechanism of action. nih.gov Docking algorithms systematically explore the conformational space of the ligand within the receptor's binding site, scoring each potential pose based on a force field that estimates binding free energy. mdpi.comnih.gov For a peptide containing the D-Aph(L-Hor) moiety, derived from the this compound building block, the goal is to determine the most stable and energetically favorable orientation.

The process involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained, often from crystallographic data in the Protein Data Bank (PDB). mdpi.com The ligand structure, containing the D-Aph(L-Hor) unit, is built and optimized for correct stereochemistry and charge distribution.

Grid Generation: The binding site on the receptor is defined, creating a grid within which the ligand will be docked. mdpi.com

Docking Simulation: The software samples numerous orientations and conformations of the ligand within the grid. nih.gov Advanced algorithms, such as the Lamarckian genetic algorithm, are often employed to efficiently search this vast conformational landscape. mdpi.com

Scoring and Analysis: The resulting poses are ranked based on scoring functions that estimate binding affinity. The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the complex. elifesciences.org

The accuracy of these predictions can be high, with root mean square deviations (RMSD) from experimentally determined structures often being low. nih.gov However, challenges remain, especially with flexible ligands and binding sites that undergo conformational changes upon binding. nih.govdocking.org

Table 1: Hypothetical Docking Results for a Ligand Containing D-Aph(L-Hor) with a Target Protein

This table illustrates typical output from a molecular docking simulation, showing predicted binding energies and the key interactions involving the D-Aph(L-Hor) moiety.

| Docking Pose ID | Predicted Binding Affinity (kcal/mol) | Key Interactions involving D-Aph(L-Hor) Moiety | Interacting Residues in Target Protein |

| Pose_01 | -9.8 | Hydrogen bond (Hor side chain), Pi-Alkyl (Aph phenyl ring) | Asp120, Val155 |

| Pose_02 | -9.5 | Hydrogen bond (Hor side chain), Hydrophobic (Aph) | Gln124, Ile157 |

| Pose_03 | -9.1 | Hydrogen bond (peptide backbone), Pi-Pi stacking (Aph) | Tyr88, Phe210 |

| Pose_04 | -8.7 | Hydrogen bond (Hor side chain) | Ser121 |

Computational insights derived from docking studies are central to the rational design of novel peptidomimetics. chemrxiv.orgnih.govnih.gov By understanding how the D-Aph(L-Hor) unit interacts with a target, medicinal chemists can propose modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. longdom.org

Key design strategies include:

Structure-Activity Relationship (SAR) by Design: If docking reveals that the hydroorotyl (Hor) side chain forms a critical hydrogen bond, derivatives can be designed to optimize this interaction. Conversely, if the D-phenylalanine (D-Aph) residue is in a sterically crowded pocket, modifications can be made to improve the fit.

Improving Selectivity: Often, a therapeutic needs to inhibit one enzyme but not a closely related one. plos.org Docking the D-Aph(L-Hor)-containing ligand into both the target and off-target proteins can reveal subtle differences in their binding pockets. This information can be used to design new derivatives that exploit these differences, leading to greater selectivity.

Table 2: Example of a Rational Design Cycle Guided by Computational Data

This table outlines how computational feedback drives the iterative process of ligand optimization.

| Design Iteration | Modification to D-Aph(L-Hor) Moiety | Computational Prediction (Change in Binding Affinity) | Rationale for Modification |

| 1 | Initial Ligand | -9.8 kcal/mol (Baseline) | Establish baseline binding of the lead compound. |

| 2 | Add methyl group to Aph phenyl ring | -9.5 kcal/mol (Worse) | Docking showed a steric clash with Leu95. |

| 3 | Replace Hor with a bioisostere | -10.5 kcal/mol (Improved) | Prediction of a stronger hydrogen bond with Asp120. |

| 4 | Cyclize peptide backbone | -11.2 kcal/mol (Improved) | Constraining the conformation reduces entropic penalty upon binding. |

Cheminformatics Approaches for Analyzing Libraries of this compound Derivatives

Cheminformatics combines computational, chemical, and information science to analyze large sets of chemical data. researchgate.net For a versatile building block like this compound, cheminformatics tools are essential for designing and evaluating virtual libraries of potential drug candidates. mdpi.comjpt.com

The process begins with the creation of a virtual library where the core D-Aph(L-Hor) scaffold is decorated with a diverse range of chemical groups. This allows for the systematic exploration of chemical space around the core structure. Open-source toolkits like PepFun and PepFuNN provide functionalities to create and analyze such peptide libraries. mdpi.comchemrxiv.org

Key cheminformatics applications include:

Library Design and Enumeration: Starting with the this compound scaffold, algorithms can generate thousands of virtual derivatives by attaching different functional groups at specified points.

Property Calculation and Filtering: For each molecule in the virtual library, a wide range of physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) are calculated. This allows for early-stage filtering to remove compounds with undesirable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. researchgate.net By analyzing a training set of D-Aph(L-Hor) derivatives with known activities, a QSAR model can be built to predict the activity of new, untested compounds in the virtual library.

Diversity Analysis and Clustering: To ensure broad coverage of chemical space, the library's diversity is analyzed. Clustering algorithms group similar compounds together, helping to select a representative subset for synthesis and experimental testing, thereby saving time and resources. chemrxiv.org

Table 3: Cheminformatics Analysis of a Virtual Library Derived from D-Aph(L-Hor)

This table shows a sample of calculated properties for a small, diverse subset of a virtual library, used to select candidates for further study.

| Compound ID | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (QSAR Score) |

| DAH-001 | 542.5 | 2.5 | 4 | 7 | 0.65 |

| DAH-002 | 588.6 | 3.1 | 4 | 7 | 0.72 |

| DAH-003 | 556.5 | 2.2 | 5 | 8 | 0.81 |

| DAH-004 | 612.7 | 3.5 | 3 | 6 | 0.59 |

Compound Reference Table

| Abbreviation / Name | Full Chemical Name |

| This compound | (2R)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.gov |

| D-Aph(L-Hor) | D-4-Aminophenylalanine(L-Hydroorotyl) |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| D-Aph | D-Aminophenylalanine |

| Hor | Hydroorotyl |

| QSAR | Quantitative Structure-Activity Relationship |

| RMSD | Root-Mean-Square Deviation |

| PDB | Protein Data Bank |

Future Directions and Emerging Research Avenues for Fmoc D Aph L Hor Oh in Chemical Biology

Development of Advanced Methodologies for Stereoselective Synthesis of Analogues

The precise stereochemical configuration of Fmoc-D-Aph(L-Hor)-OH is central to its function. Future research will likely focus on developing more advanced and versatile synthetic methodologies to generate a diverse library of its analogues. The ability to systematically modify the core structure—by altering the stereochemistry, substituting aromatic rings, or modifying the hydantoin-like ring—is crucial for tuning the molecule's properties for specific applications.

Current advanced methods for synthesizing unnatural amino acids provide a roadmap for this endeavor. nih.gov Techniques such as metallaphotoredox catalysis, which enables the coupling of diverse aryl halides with amino acid precursors, could be adapted to create analogues with modified aromatic functionalities. princeton.edu Similarly, visible light-promoted photoredox catalysis offers a powerful tool for stereoselective C-radical additions, which could be employed to synthesize precursors with high enantiomeric purity. rsc.orgnih.gov The development of synergistic enzymatic and photoredox catalysis platforms also presents a promising route to producing analogues with challenging stereochemical arrangements in a protecting-group-free manner. universityofcalifornia.edu

A key research direction will be the application of C-H bond functionalization, which allows for the direct modification of the amino acid backbone without the need for pre-functionalized starting materials. nih.gov This approach could streamline the synthesis of analogues with novel side-chain architectures, expanding the chemical space available for exploration.

Table 1: Comparison of Advanced Stereoselective Synthesis Methodologies for Analogue Development

| Methodology | Principle | Potential Application for this compound Analogues | Key Advantages |

|---|---|---|---|

| Photoredox Catalysis | Utilizes visible light to generate radical intermediates for C-C bond formation. nih.gov | Synthesis of analogues with diverse aromatic or aliphatic side chains. | High stereoselectivity; mild reaction conditions. rsc.org |

| Metallaphotoredox Catalysis | Combines transition metal catalysis (e.g., Nickel) with photoredox catalysis for cross-coupling reactions. princeton.edu | Introduction of a wide range of functional groups onto the phenylalanine core. | Broad substrate scope; tolerance of various functional groups. princeton.edu |

| Synergistic Biocatalysis | Employs engineered enzymes in conjunction with chemical catalysts (e.g., photoredox). universityofcalifornia.edu | Enantio- and diastereoselective synthesis of complex precursors for analogues. | High stereocontrol; environmentally benign (aqueous conditions). universityofcalifornia.edu |

| C-H Bond Functionalization | Palladium-catalyzed direct conversion of C-H bonds to C-C or C-X bonds using a directing group. nih.gov | Modification of the amino acid backbone to introduce novel functionalities. | High atom economy; simplifies retrosynthetic analysis. nih.gov |

Exploration of this compound in the Design of Bio-Orthogonal Chemical Tools

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique structure of this compound makes it an attractive scaffold for the development of novel bio-orthogonal tools for probing biological systems. Future research could focus on incorporating bio-orthogonal handles, such as azides, alkynes, or strained alkenes, into the structure of this compound or its analogues.

Once incorporated into a peptide sequence, these modified building blocks would allow for the precise, site-specific labeling of peptides and proteins in vitro and in vivo. This could be achieved through well-established bio-orthogonal reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Such tools would enable researchers to track the localization, trafficking, and interactions of specific peptides or proteins within a cellular context. The inherent stability conferred by the D-amino acid would be particularly advantageous, ensuring the probe remains intact for longer durations in biological environments.

The development of these tools would involve synthesizing analogues of this compound where a functional group on the aromatic ring is replaced with a bio-orthogonal reporter. For example, an amino group could be converted to an azide, or a bromo-substituted analogue could be used as a handle for introducing a terminal alkyne via Sonogashira coupling.

Integration into Complex Bioconjugation Strategies for Advanced Materials Science

Fmoc-dipeptides are well-known for their ability to self-assemble into nanostructured hydrogels, which have significant potential in tissue engineering and drug delivery. manchester.ac.ukresearchgate.net The unique rigid and aromatic nature of the Fmoc group drives self-assembly through π-stacking, while the peptide backbone forms hydrogen-bonded β-sheet-like structures. nih.gov The specific dipeptide sequence dictates the physicochemical properties of the resulting hydrogel. acs.org

This compound presents an exciting opportunity to create novel biomaterials with tailored properties. The rigid, heterocyclic 'Hor' moiety and the D-amino acid configuration could significantly influence the kinetics and thermodynamics of self-assembly, potentially leading to materials with enhanced mechanical strength, thermal stability, or unique morphological characteristics.

Future research will likely explore the self-assembly of this compound alone and in co-assembly with other Fmoc-amino acids. nih.gov By systematically studying how its incorporation affects fiber morphology, gel stiffness, and stability against proteolytic degradation, researchers can develop a new class of "smart" biomaterials. These materials could be designed for specific applications, such as creating highly stable scaffolds for 3D cell culture or developing vehicles for the sustained release of therapeutic agents. researchgate.netnih.gov Furthermore, these peptide-based nanofibers could serve as templates for the fabrication of inorganic nanostructures, such as TiO₂ nanofibers, for applications in catalysis or electronics. researchgate.net

Leveraging this compound for Novel Approaches in Mechanistic Enzymology Studies

The study of enzyme mechanisms often relies on the use of substrate analogues or inhibitors that can trap an enzyme in a specific state or report on its activity. The structure of this compound, as a dipeptide mimetic containing a D-amino acid, makes it a promising candidate for probing the activity of proteases and other peptidases.

D-amino acids are known to confer resistance to degradation by common proteases, which preferentially recognize L-amino acids. Therefore, peptides incorporating this compound could act as potent, stable inhibitors of specific proteases. By designing analogues that mimic the transition state of a peptide bond cleavage, researchers could create powerful tools to study the structure and function of enzyme active sites. nih.gov